molecular formula C6H4Cl3N B1586371 2,4-Dichloro-5-(chloromethyl)pyridine CAS No. 73998-96-6

2,4-Dichloro-5-(chloromethyl)pyridine

Cat. No. B1586371
Key on ui cas rn: 73998-96-6
M. Wt: 196.5 g/mol
InChI Key: PZHIYZLLIBBPFK-UHFFFAOYSA-N
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Patent
US07378426B2

Procedure details

To a stirred solution of 41A (2.5 g, 14 mmol) in CH2Cl2 (20 mL) was added slowly SOCl2 (1.2 mL, 14 mmol) at room temperature. The reaction was stirred for 15 minutes, cooled to 0° C. and washed with saturated aqueous NaHCO3. The CH2Cl2 layer was dried (MgSO4), concentrated in vacuo and purified by flash chromatography (SiO2, CH2Cl2) to give 41B (1.3 g, 47%).
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][C:3]=1[CH2:9]O.O=S(Cl)[Cl:13]>C(Cl)Cl>[Cl:8][C:6]1[CH:7]=[C:2]([Cl:1])[C:3]([CH2:9][Cl:13])=[CH:4][N:5]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C(C=NC(=C1)Cl)CO
Name
Quantity
1.2 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2, CH2Cl2)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)Cl)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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